molecular formula C9H6BrF3O2 B3033849 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone CAS No. 122243-36-1

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B3033849
CAS No.: 122243-36-1
M. Wt: 283.04 g/mol
InChI Key: CDYMXKVJKUEJII-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone is a trifluoroacetophenone derivative featuring a bromine atom at the meta position and a methoxy group at the para position on the aromatic ring. This compound is characterized by its electron-withdrawing trifluoroethanone moiety and mixed electronic effects from its substituents. The bromine atom enhances reactivity in cross-coupling reactions, while the methoxy group contributes to solubility in polar solvents. It is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its structural versatility .

Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYMXKVJKUEJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:

Chemical Reactions Analysis

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Scientific Research Applications

Organic Synthesis

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as substitution, oxidation, and coupling—makes it valuable in developing new compounds.

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, allowing for the formation of diverse derivatives.
  • Oxidation and Reduction: The compound can be oxidized to yield corresponding acids or reduced to form alcohols.
  • Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to create biaryl compounds using palladium catalysts.

Research is ongoing to explore the potential biological activities of derivatives of this compound. Preliminary studies suggest that these derivatives may exhibit antimicrobial and anticancer properties.

  • Antimicrobial Properties: Compounds derived from this structure have been evaluated for their effectiveness against various bacterial strains.
  • Anticancer Activity: Investigations into the cytotoxic effects on cancer cell lines are being conducted to assess therapeutic potential.

Pharmaceutical Development

This compound is being studied as a pharmaceutical intermediate. Its unique properties may contribute to the development of new drugs with enhanced efficacy or reduced side effects.

Material Science

In industry, this compound is utilized in the creation of new materials with specific properties. Its incorporation into polymers and coatings can enhance performance characteristics such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position and Reactivity: The meta-bromo and para-methoxy groups in the target compound create a unique electronic profile. Bromine at the meta position directs electrophilic substitution to the para position, while the methoxy group activates the ring. In contrast, analogs like 1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethanone (CAS 886369-87-5) exhibit stronger electron-withdrawing effects due to fluorine, reducing ring activation .
  • Trifluoromethyl vs. Methoxy: The trifluoromethyl group in 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone increases lipophilicity, making it suitable for hydrophobic drug design, whereas the methoxy group in the target compound improves solubility .

Research Findings and Data

Thermal and Physical Properties

  • 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone: Exhibits a boiling point of 203°C and density of 1.512 g/cm³, making it suitable for high-temperature reactions .
  • Hydroxylated Analogs: Compounds like 1-(5-Bromo-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone show lower thermal stability (melting point: 81°C) due to hydrogen bonding .

Reactivity in Cross-Coupling

  • The bromine in the target compound facilitates Suzuki-Miyaura couplings, whereas chloro analogs require harsher conditions .

Biological Activity

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a methoxy group, and a trifluoromethyl group attached to an ethanone backbone. The molecular formula is C9H8BrF3O2C_9H_8BrF_3O_2, and it has a molecular weight of approximately 291.06 g/mol. This compound is gaining attention in pharmaceutical research due to its potential biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C9H8BrF3O2C_9H_8BrF_3O_2
  • Molecular Weight : 291.06 g/mol

Structural Features

FeatureDescription
Bromine AtomEnhances reactivity and binding properties
Methoxy GroupContributes to lipophilicity and stability
Trifluoromethyl GroupIncreases metabolic stability and hydrophobicity

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Antimicrobial Activity : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Antiproliferative Effects : In vitro studies have shown that this compound inhibits the growth of cancer cell lines such as HeLa and A549. The proposed mechanism includes the induction of apoptosis and cell cycle arrest.
  • Enzyme Inhibition : Preliminary findings suggest that the compound may inhibit specific enzymes involved in cancer metabolism and bacterial resistance mechanisms.

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Anticancer Activity

In another study focusing on cancer cell lines, the compound was found to significantly reduce cell viability in HeLa cells with an IC50 value indicating potent antiproliferative effects. The mechanism was linked to apoptosis induction through mitochondrial pathways .

Enzyme Inhibition Studies

The compound's ability to inhibit certain enzymes was assessed using enzyme assays. It showed promising results in inhibiting enzymes linked to cancer progression, indicating its potential role in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameKey Differences
1-(3-Bromo-4-methoxyphenyl)ethanoneLacks trifluoromethyl group; different reactivity
1-(3-Bromo-4-methoxyphenyl)-2,2-difluoroethanoneFewer fluorine atoms; altered biological activity
1-(3-Bromo-4-methoxyphenyl)-trifluoropropanoneAdditional carbon alters chemical behavior

The presence of the trifluoromethyl group in this compound enhances its stability and reactivity compared to its analogs.

Q & A

Q. What are the primary synthetic routes for 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via three main routes:
  • Friedel-Crafts Acylation : Reacting 3-bromo-4-methoxybenzaldehyde with trifluoroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Yield depends on catalyst stoichiometry and reaction temperature .
  • Suzuki-Miyaura Cross-Coupling : Coupling 4-bromo-3-methoxyphenylboronic acid with trifluoroacetyl precursors using Pd(PPh₃)₄ as a catalyst in 1,4-dioxane/water (9:1 v/v) at 100°C. Excess boronic acid (3 eq.) ensures high conversion .
  • Grignard Reagent Approach : Reacting 3-bromo-4-methoxybromobenzene with Mg and diisobutylaluminum hydride, followed by quenching with ethyl trifluoroacetate. Purity is improved via recrystallization .
    Key Factors : Catalyst loading, solvent polarity, and temperature control are critical for minimizing side reactions (e.g., over-halogenation).

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹⁹F NMR identifies substituent positions and confirms trifluoromethyl group integrity. For example, ¹⁹F NMR shows a singlet at δ −75.3 ppm for CF₃ .
  • X-ray Crystallography : Resolves crystal packing and bond angles, particularly for verifying steric effects of the bromo and methoxy groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 296.96 for C₉H₅BrF₃O₂).
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1750 cm⁻¹ and C-Br vibrations at 550–600 cm⁻¹ .

Advanced Research Questions

Q. How can chemoenzymatic approaches be optimized for asymmetric reduction of this ketone to produce enantiopure alcohols?

  • Methodological Answer : Alcohol dehydrogenases (ADHs) like Ras-ADH or engineered evo-1.1.200 are screened for stereoselective reduction. Key optimizations include:
  • Enzyme Loading : 20–50 mg/mL of freeze-dried cells for 90–99% conversion .
  • Cosolvents : 10% 1,4-dioxane improves substrate solubility (20 mM concentration) without denaturing enzymes .
  • Reaction Monitoring : HPLC or GC tracks enantiomeric excess (ee >95%) and conversion over time (1–20 h).
    Example : evo-1.1.200 achieves anti-Prelog (S)-alcohols, while Ras-ADH yields Prelog (R)-alcohols .

Q. What computational strategies are employed to predict and validate the interaction mechanisms of this compound with biological targets like acetylcholinesterase?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model binding poses of the trifluoroethanone moiety in the enzyme active site, emphasizing H-bonding with catalytic serine .
  • QM/MM Calculations : Quantify energy barriers for transition-state stabilization, leveraging the electron-withdrawing CF₃ group to mimic tetrahedral intermediates .
  • Docking Studies (AutoDock Vina) : Screen derivatives for improved hydrophobic interactions with residues like Trp86 and Phe295 .

Q. How do researchers address solubility challenges during cross-coupling reactions involving this substrate, and what cosolvent systems are most effective?

  • Methodological Answer : Low solubility in aqueous systems is mitigated by:
  • Cosolvent Blends : 10% 1,4-dioxane or DMSO in water enhances dispersion without inhibiting palladium catalysts .
  • Temperature Gradients : Heating to 100°C increases solubility during Suzuki couplings, followed by cooling to precipitate products .
  • Surfactants : Non-ionic surfactants (e.g., Triton X-100) stabilize emulsions in biphasic systems .

Q. In cases of contradictory data regarding enzyme selectivity in bioreductions, what experimental and analytical methods are used to resolve discrepancies?

  • Methodological Answer : Discrepancies in enzyme selectivity (e.g., ADH-A vs. evo-1.1.200) are resolved via:
  • Kinetic Profiling : Measuring initial reaction rates (v₀) and Kₘ/Vₘₐₓ under varying substrate concentrations .
  • Chiral Chromatography : Using Chiralcel OD-H columns to separate enantiomers and calculate ee values .
  • Mutagenesis Studies : Rational engineering of ADH active sites (e.g., W297A mutation) to alter steric bulk and improve selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanone

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